(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one
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Overview
Description
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one is a complex organic compound with the molecular formula C23H35NO2 . It is a natural steroidal alkaloid known for its unique structural features and significant biological activities. The compound is characterized by a pentacyclic structure incorporating a dimethylamino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Functional group modifications: Introduction of the dimethylamino group and esterification to form the final structure.
Industrial Production Methods
Industrial production of this compound typically involves:
Extraction from natural sources: this compound can be extracted from plants belonging to the Apocynaceae family.
Chemical synthesis: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal alkaloids.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one exerts its effects through several molecular targets and pathways:
Binding to receptors: Interacts with specific receptors on cell surfaces.
Modulation of signaling pathways: Influences pathways involved in cell growth, apoptosis, and inflammation.
Enzyme inhibition: Inhibits enzymes that play a role in disease progression.
Comparison with Similar Compounds
Similar Compounds
Abiraterone acetate: A steroidal antiandrogen used in prostate cancer treatment.
Cyclovirobuxine D: A natural steroidal alkaloid with cardiovascular effects.
Neoverataline A and B: Steroidal alkaloids with unique structural features.
Uniqueness of (1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one
This compound stands out due to its specific pentacyclic structure and the presence of both a dimethylamino group and an ester functional group, which contribute to its distinct biological activities and therapeutic potential.
Properties
CAS No. |
1244-02-6 |
---|---|
Molecular Formula |
C23H35NO2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |
InChI |
InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1 |
InChI Key |
AENSHGKORGDOBI-ODYRBBFSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1 |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
Origin of Product |
United States |
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